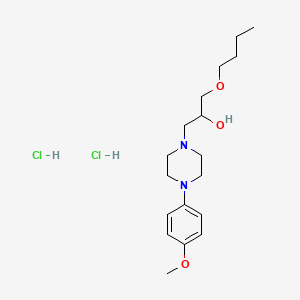
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H32Cl2N2O3 and its molecular weight is 395.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C18H32Cl2N2O3, with a molecular weight of 395.4 g/mol. The compound features a butoxy group, a piperazine ring, and a methoxyphenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂Cl₂N₂O₃ |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1216852-91-3 |
Research indicates that derivatives of piperazine, including this compound, may act as modulators of neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
Studies have shown that compounds similar to 1-butoxy derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders.
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as the induction of apoptosis in cancer cells. Preliminary studies indicate that it may act on specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research into piperazine derivatives has revealed moderate antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, indicating potential applications in treating infections.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of various piperazine derivatives, including those structurally related to this compound. Results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages.
Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines showed that this compound inhibited cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific pathways involved in cancer cell survival.
Eigenschaften
IUPAC Name |
1-butoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-17(21)14-19-9-11-20(12-10-19)16-5-7-18(22-2)8-6-16;;/h5-8,17,21H,3-4,9-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIYHNFDDUGCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














